molecular formula C16H23BO3Si B8206538 (3-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid

(3-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid

Cat. No.: B8206538
M. Wt: 302.2 g/mol
InChI Key: WBFHSSXGBZXCHZ-UHFFFAOYSA-N
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Description

(3-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid is a boronic acid derivative that features a naphthalene ring substituted with a tert-butyl(dimethyl)silyl group and a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride, followed by the introduction of the boronic acid group. One common method involves the reaction of 3-hydroxynaphthalene with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole to form the silyl-protected intermediate. This intermediate is then subjected to lithiation using n-butyllithium, followed by the addition of trimethyl borate to introduce the boronic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of microreactor technology can also be employed to achieve better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (3-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura cross-coupling makes it valuable in the construction of biaryl compounds, which are important in pharmaceuticals and materials science .

Biology and Medicine

In biological and medicinal research, this compound can be used to synthesize molecules with potential therapeutic properties. The boronic acid group is known to interact with enzymes and receptors, making it a useful moiety in drug design .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its reactivity and stability make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of (3-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid primarily involves its ability to form stable complexes with transition metals, which facilitates cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetallation with an aryl or vinyl halide to form the desired biaryl product. This process involves several steps, including oxidative addition, transmetallation, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

    (3-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid: Features a naphthalene ring with a silyl and boronic acid group.

    [3-[Tert-butyl(dimethyl)silyl]oxyphenyl]boronic acid: Similar structure but with a phenyl ring instead of a naphthalene ring.

    [3-[Tert-butyl(dimethyl)silyl]oxybenzyl]boronic acid: Contains a benzyl group instead of a naphthalene ring

Uniqueness

The uniqueness of this compound lies in its naphthalene ring, which provides additional aromatic stability and potential for π-π interactions. This can enhance its reactivity and selectivity in certain chemical reactions compared to its phenyl or benzyl counterparts .

Properties

IUPAC Name

[3-[tert-butyl(dimethyl)silyl]oxynaphthalen-1-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO3Si/c1-16(2,3)21(4,5)20-13-10-12-8-6-7-9-14(12)15(11-13)17(18)19/h6-11,18-19H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFHSSXGBZXCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC2=CC=CC=C12)O[Si](C)(C)C(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO3Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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